(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[5,1-b][1,3]oxazine ring is a fused ring system which could potentially have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazolo[5,1-b][1,3]oxazine ring could potentially affect its solubility and stability .Scientific Research Applications
CDK2 Inhibition
This compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a key role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Activity
The compound has shown significant anticancer activity. It has been found to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) .
Cell Cycle Alteration
The compound has been found to cause significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Synthesis of Heterocyclic Derivatives
The compound has been used in the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
Ultrasonic-Assisted Synthesis
The compound has been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Renal Cancer Treatment
Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .
Future Directions
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-13(12-11-18-21-5-2-10-23-14(12)21)19-6-8-20(9-7-19)15-16-3-1-4-17-15/h1,3-4,11H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJNSBHQMMVXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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